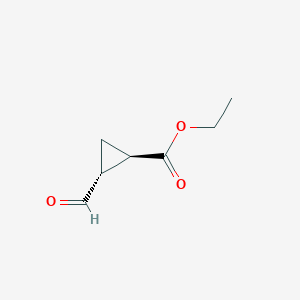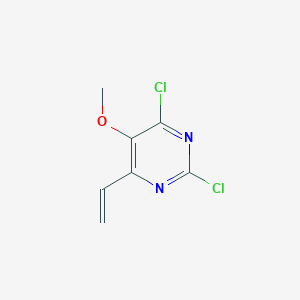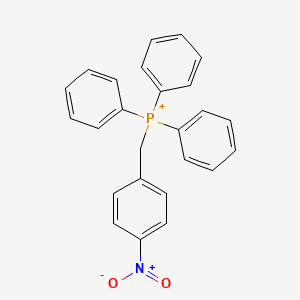
2-(2-(2-Ethylpyridin-4-yl)thiazol-4-yl)acetic acid hydrochloride
Descripción general
Descripción
2-(2-(2-Ethylpyridin-4-yl)thiazol-4-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C12H13ClN2O2S It is a derivative of thiazole and pyridine, two important heterocyclic compounds known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Ethylpyridin-4-yl)thiazol-4-yl)acetic acid hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Pyridine Derivative Formation: The pyridine ring is introduced by reacting 2-ethylpyridine with appropriate reagents to form the desired pyridine derivative.
Coupling Reaction: The thiazole and pyridine derivatives are then coupled using a suitable coupling agent, such as a palladium catalyst, to form the final product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(2-Ethylpyridin-4-yl)thiazol-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole or pyridine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole and pyridine rings.
Reduction: Reduced forms of the thiazole and pyridine rings.
Substitution: Substituted thiazole and pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(2-(2-Ethylpyridin-4-yl)thiazol-4-yl)acetic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-(2-Ethylpyridin-4-yl)thiazol-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole and pyridine rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Aminothiazol-4-yl)acetic acid hydrochloride: Another thiazole derivative with similar structural features.
2-(2-(4-Ethylphenylamino)thiazol-4-yl)acetic acid: A related compound with a different substituent on the thiazole ring.
Uniqueness
2-(2-(2-Ethylpyridin-4-yl)thiazol-4-yl)acetic acid hydrochloride is unique due to the presence of both thiazole and pyridine rings, which confer distinct chemical and biological properties. Its specific substitution pattern and hydrochloride form further differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C12H12N2O2S |
|---|---|
Peso molecular |
248.30 g/mol |
Nombre IUPAC |
2-[2-(2-ethylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C12H12N2O2S/c1-2-9-5-8(3-4-13-9)12-14-10(7-17-12)6-11(15)16/h3-5,7H,2,6H2,1H3,(H,15,16) |
Clave InChI |
ABOGCRBFPDVSAU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC=CC(=C1)C2=NC(=CS2)CC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














